molecular formula C14H26N2O3 B2500809 Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate CAS No. 2260917-54-0

Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate

Cat. No.: B2500809
CAS No.: 2260917-54-0
M. Wt: 270.373
InChI Key: WGMBNLDUBIKMSC-YEORSEQZSA-N
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Description

Tert-butyl 9-amino-1-oxa-4-azaspiro[55]undecane-4-carboxylate is a spirocyclic compound characterized by its unique structural featuresIts molecular formula is C14H26N2O3, and it has a molecular weight of 270.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate typically involves the Prins cyclization reaction. This method allows the construction of the spirocyclic scaffold in a single step, introducing various substituents at position 4 of the spiro ring . Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction is favored due to its efficiency and ability to introduce multiple substituents in a single step .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate is unique due to its specific structural features and the ability to undergo various chemical reactions efficiently. Its spirocyclic scaffold provides a versatile platform for designing compounds with diverse biological activities .

Properties

IUPAC Name

tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-9-18-14(10-16)6-4-11(15)5-7-14/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMBNLDUBIKMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCC(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260917-54-0
Record name rac-tert-butyl (6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
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